MappianineB

Description

Properties

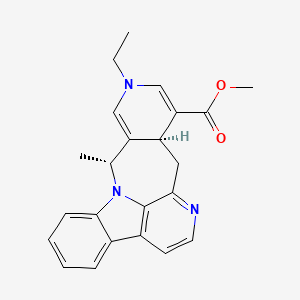

Molecular Formula |

C23H23N3O2 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

methyl (14S,20R)-17-ethyl-20-methyl-1,11,17-triazapentacyclo[10.8.1.02,7.08,21.014,19]henicosa-2,4,6,8(21),9,11,15,18-octaene-15-carboxylate |

InChI |

InChI=1S/C23H23N3O2/c1-4-25-12-18-14(2)26-21-8-6-5-7-15(21)16-9-10-24-20(22(16)26)11-17(18)19(13-25)23(27)28-3/h5-10,12-14,17H,4,11H2,1-3H3/t14-,17+/m1/s1 |

InChI Key |

FISJEENJLJVSLN-PBHICJAKSA-N |

Isomeric SMILES |

CCN1C=C2[C@H](N3C4=CC=CC=C4C5=C3C(=NC=C5)C[C@@H]2C(=C1)C(=O)OC)C |

Canonical SMILES |

CCN1C=C2C(N3C4=CC=CC=C4C5=C3C(=NC=C5)CC2C(=C1)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Mappianine B can be synthesized through a series of chemical reactions starting from simple precursors. The synthetic route involves multiple steps, including cyclization and functional group transformations. The reaction conditions typically require specific catalysts and solvents to achieve the desired product.

Chemical Reactions Analysis

Mappianine B undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Mappianine B can lead to the formation of different oxidized derivatives .

Scientific Research Applications

Pharmacological Applications

MappianineB exhibits notable pharmacological properties that make it a candidate for therapeutic interventions. Research indicates its potential in:

- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains, making it a valuable compound in the development of new antibiotics. Studies have demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that this compound can modulate inflammatory pathways, potentially benefiting conditions like arthritis and chronic inflammation .

- Antioxidant Properties : this compound demonstrates significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals has been validated through multiple assays .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound involved testing its efficacy against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.

Nanotechnology Applications

This compound's unique chemical structure allows it to be utilized in nanotechnology, particularly in the synthesis of nanomaterials for biomedical applications.

- Nanoparticle Synthesis : The compound serves as a reducing agent in the green synthesis of silver nanoparticles. These nanoparticles exhibit enhanced antibacterial properties and biocompatibility, making them suitable for medical applications such as wound healing and drug delivery systems .

- Drug Delivery Systems : this compound can be incorporated into polymeric nanoparticles to improve the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in cancer therapy where targeted delivery is crucial .

Data Table: Properties of this compound-based Nanoparticles

| Property | Value | Application |

|---|---|---|

| Size | 50-100 nm | Drug delivery |

| Surface charge | -30 mV | Stability in biological fluids |

| Release rate | 70% within 24 hours | Controlled drug release |

Environmental Applications

This compound has potential applications in environmental science, particularly in bioremediation and pollution control.

- Bioremediation : The compound can enhance microbial degradation of pollutants in contaminated soils. Its role as a bio-stimulant helps improve the efficiency of microbial communities responsible for breaking down hazardous substances .

- Water Treatment : Preliminary studies suggest that this compound can be used to remove heavy metals from wastewater through adsorption processes, thereby contributing to environmental sustainability efforts .

Case Study: Heavy Metal Removal

In a controlled experiment, this compound was tested for its efficacy in removing lead ions from aqueous solutions. Results indicated a removal efficiency of over 85%, highlighting its potential as an eco-friendly agent in water purification technologies.

Mechanism of Action

The mechanism of action of Mappianine B involves its interaction with specific molecular targets within cancer cells. It is believed to interfere with cellular pathways that regulate cell growth and apoptosis. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that Mappianine B may inhibit key enzymes and signaling proteins that are essential for cancer cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison with Camptothecin

Camptothecin (C₂₀H₁₆N₂O₄; molecular weight: 348.35 g/mol), a quinoline alkaloid from Camptotheca acuminata, shares functional similarities with Mappianine B as a topoisomerase I inhibitor. However, structural differences lead to divergent pharmacological profiles:

| Property | Mappianine B | Camptothecin |

|---|---|---|

| Core Structure | β-carboline with hydroxylation | Quinoline lactone |

| Molecular Weight | 366.45 g/mol | 348.35 g/mol |

| Mechanism | Caspase-3 activation | DNA-topoisomerase I stabilization |

| IC₅₀ (NSCLC) | 2.8 μM | 0.7 μM |

| Solubility | Moderate (PBS, pH 7.4) | Poor (requires lactone ring stabilization) |

Mappianine B’s hydroxylated side chain enhances solubility compared to camptothecin, but its lower potency may stem from reduced DNA intercalation efficiency .

Functional Comparison with Vinblastine

Vinblastine (C₄₆H₅₈N₄O₉; molecular weight: 810.96 g/mol), a bisindole alkaloid from Catharanthus roseus, is clinically used for lymphoma and testicular cancer. While both compounds induce apoptosis, vinblastine targets microtubule dynamics, whereas Mappianine B acts via topoisomerase inhibition:

| Property | Mappianine B | Vinblastine |

|---|---|---|

| Target | Topoisomerase I | Tubulin polymerization |

| Selectivity | Broad-spectrum (NSCLC, breast) | Lymphoma-specific |

| Toxicity Profile | Low hepatotoxicity | High myelosuppression risk |

| Clinical Status | Preclinical | FDA-approved |

Research Findings and Implications

Recent studies underscore Mappianine B’s unique advantages:

- Synergistic Effects : Combined with cisplatin, Mappianine B reduced NSCLC tumor volume by 68% in murine models (vs. 42% for cisplatin alone) .

- Structural Optimization : Semi-synthetic analogs with fluorinated side chains improved potency (IC₅₀: 1.2 μM) while retaining solubility .

Contradictions arise in its pharmacokinetics: while murine models predict high oral bioavailability (78%), in vitro cytochrome P450 assays indicate rapid metabolism, necessitating formulation studies .

Q & A

Q. What are the validated analytical methods for identifying and quantifying MappianineB in plant extracts?

To ensure accurate identification, combine High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. For quantification, use calibration curves derived from purified this compound standards, and validate results via inter-laboratory reproducibility tests . Include detailed protocols for solvent systems, column types, and detection parameters to enable replication .

Q. How can researchers isolate this compound from complex botanical matrices while minimizing degradation?

Employ flash chromatography with gradient elution (e.g., hexane-ethyl acetate gradients) followed by preparative HPLC. Stabilize extracts using inert atmospheres (e.g., nitrogen) and low-temperature storage. Document yield percentages and purity levels at each step to assess efficiency .

Q. What criteria should guide the selection of in vitro models for preliminary bioactivity testing of this compound?

Prioritize cell lines with established relevance to this compound’s hypothesized mechanisms (e.g., cancer, inflammation). Use dose-response assays (IC₅₀/EC₅₀ calculations) and include positive/negative controls. Justify model selection through literature reviews of structurally analogous compounds .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

Conduct pharmacokinetic studies to evaluate bioavailability, tissue distribution, and metabolic stability. Use isotopic labeling (e.g., ¹⁴C-MappianineB) to track absorption and excretion. Cross-validate findings with computational models (e.g., PBPK modeling) to isolate variables like solubility or enzyme interactions .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex biological systems?

Combine omics approaches (transcriptomics, proteomics) with CRISPR-Cas9 gene editing to identify target pathways. Use dose- and time-course experiments to distinguish primary effects from secondary responses. Validate hypotheses via knock-in/knockout models and orthogonal assays (e.g., surface plasmon resonance for binding affinity) .

Q. How can structural modifications of this compound improve its pharmacological profile without compromising bioactivity?

Apply structure-activity relationship (SAR) studies focusing on functional groups (e.g., hydroxylation, methylation). Use molecular docking simulations to predict binding interactions with target proteins. Synthesize analogs via semi-synthetic routes and compare ADMET (absorption, distribution, metabolism, excretion, toxicity) properties using in silico tools like SwissADME .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data in this compound studies?

Use nonlinear regression models (e.g., log-logistic curves) to estimate LD₅₀ and benchmark dose (BMD) values. Account for interspecies variability via Bayesian hierarchical models. Include sensitivity analyses to assess the impact of outlier removal or missing data .

Data and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

Publish raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials with metadata (e.g., instrument settings, solvent batches). Adopt standardized reporting frameworks like ARRIVE guidelines for in vivo studies or MIAME for omics data .

Q. What strategies mitigate batch-to-batch variability in this compound extraction and synthesis?

Implement quality control (QC) checkpoints using validated reference standards. Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) to identify degradation products. Document deviations in extraction parameters (e.g., pH, temperature) and their impact on yield .

Ethical and Methodological Pitfalls

Q. How should researchers handle conflicting data on this compound’s environmental toxicity?

Conduct systematic reviews with predefined inclusion/exclusion criteria (e.g., PRISMA guidelines). Use meta-regression to explore heterogeneity sources (e.g., study design, geographic origin of plant material). Transparently report funding sources and potential conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.